H-Dab(boc)-OH
Overview
Description
H-Dab(boc)-OH, also known as N-Boc-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.
Scientific Research Applications
H-Dab(boc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
Target of Action
H-Dab(boc)-OH, also known as tert-butyloxycarbonyl-protected Diaminobutyric acid, is primarily used as a protecting group in organic synthesis . The primary targets of this compound are amines, specifically in the context of peptide synthesis .
Mode of Action
The BOC group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the protection and deprotection of amines in peptide synthesis . The protection of the amine allows for selective reactions to occur on other parts of the molecule without interference from the amine group. Once the desired reactions have taken place, the BOC group can be removed to reveal the original amine .
Result of Action
The result of the action of this compound is the protection of amines during organic synthesis, allowing for selective reactions to occur on other parts of the molecule. This enables the synthesis of complex organic compounds, including peptides, without unwanted side reactions .
Action Environment
The action of this compound is influenced by several environmental factors. The addition of the BOC group to the amine requires an aqueous environment and a base such as sodium hydroxide . The removal of the BOC group requires a strong acid . Therefore, the pH of the environment is a critical factor influencing the action of this compound. Temperature may also play a role, as it can influence the rate of the reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dab(boc)-OH typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl (Boc) group. The process can be summarized as follows:
Starting Material: Diaminobutyric acid.
Protection Step: The amino group of diaminobutyric acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of diaminobutyric acid are reacted with tert-butyloxycarbonyl chloride in the presence of a base.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
H-Dab(boc)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: this compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used in peptide coupling reactions.
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Deprotected Product: Free diaminobutyric acid after Boc removal.
Peptide Products: Peptides formed by coupling this compound with other amino acids.
Properties
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427150 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10270-94-7 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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